

## Bufrolin as a GPR35 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and cardiovascular disorders.[1] The identification and characterization of potent and selective agonists are crucial for elucidating the physiological roles of GPR35 and for the development of novel therapeutics. **Bufrolin**, an anti-allergic agent, has been identified as a high-potency agonist of GPR35, exhibiting comparable efficacy at both human and rat orthologs, a feature not common among other known GPR35 agonists.[2][3] This guide provides an in-depth technical overview of **Bufrolin**'s activity as a GPR35 agonist, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

# Quantitative Data: Bufrolin and Other GPR35 Agonists

The following tables summarize the potency (EC50) of **Bufrolin** and other key GPR35 agonists in  $\beta$ -arrestin-2 recruitment assays, a common method for assessing GPR35 activation.[4][5][6]

Table 1: Potency of GPR35 Agonists at the Human Receptor



| Compound    | Assay Type                         | EC50 (nM)  | Reference |
|-------------|------------------------------------|------------|-----------|
| Bufrolin    | β-arrestin-2<br>Recruitment (BRET) | 9.9 ± 0.4  | [2]       |
| Lodoxamide  | β-arrestin-2<br>Recruitment (BRET) | 1.6 ± 0.4  | [2]       |
| Zaprinast   | β-arrestin-2<br>Recruitment (BRET) | 98.4 ± 3.7 | [2]       |
| Pamoic Acid | β-arrestin-2<br>Recruitment        | 79         | [7]       |
| YE120       | β-arrestin-2<br>Recruitment        | 32.5       | [7]       |
| Compound 50 | β-arrestin-2<br>Recruitment        | 5.8        | [8][9]    |

Table 2: Species Selectivity of GPR35 Agonists

| Compound   | Human GPR35a<br>EC50 (nM) (β-<br>arrestin BRET) | Rat GPR35 EC50<br>(nM) (β-arrestin<br>BRET) | Reference |
|------------|-------------------------------------------------|---------------------------------------------|-----------|
| Bufrolin   | 9.9 ± 0.4                                       | 12.5 ± 0.6                                  | [2]       |
| Lodoxamide | 1.6 ± 0.4                                       | 12.5 ± 0.6                                  | [2]       |
| Zaprinast  | 98.4 ± 3.7                                      | Substantially more potent at rat            | [2][10]   |
| Amlexanox  | 4100 ± 400                                      | 23.2 ± 3.3                                  | [2]       |

## **GPR35 Signaling Pathways**

Upon agonist binding, GPR35 can initiate downstream signaling through multiple pathways, primarily involving G-protein coupling and  $\beta$ -arrestin recruitment.[1][8]



## **G-Protein Dependent Signaling**

GPR35 has been shown to couple to several G $\alpha$  protein families, predominantly G $\alpha$ i/o and G $\alpha$ 12/13.[8][9]

- Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This can subsequently dampen downstream signaling cascades like the MAPK/ERK pathway.[8][9]
- Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and cell morphology.[6][11]
- Gαq Pathway: In some cellular contexts, GPR35 activation can also involve the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[9]

## **β-Arrestin Dependent Signaling**

**Bufrolin** and other agonists promote the recruitment of  $\beta$ -arrestin-2 to GPR35.[2][7] This interaction is not only crucial for receptor desensitization and internalization but also initiates G-protein-independent signaling cascades.[1][8]  $\beta$ -arrestins can act as scaffolds for various signaling proteins, including those involved in the ERK1/2 and Akt pathways.[8][9]

Below is a diagram illustrating the primary signaling pathways activated by a GPR35 agonist like **Bufrolin**.





Click to download full resolution via product page

GPR35 agonist-induced signaling pathways.

## **Experimental Protocols**

Detailed methodologies are essential for the accurate assessment of GPR35 agonist activity. The following sections outline typical protocols for key in vitro assays.

## **β-Arrestin-2 Recruitment Assay (BRET-based)**

This assay measures the proximity of  $\beta$ -arrestin-2 to GPR35 upon agonist stimulation, a hallmark of receptor activation.[4][6]

- 1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.



 Cells are transiently co-transfected with plasmids encoding GPR35 fused to a yellow fluorescent protein (YFP) and β-arrestin-2 fused to Renilla luciferase (RLuc).
 Polyethylenimine (PEI) is a common transfection reagent.[6]

#### 2. Assay Procedure:

- 24-48 hours post-transfection, cells are harvested and seeded into 96-well or 384-well white, clear-bottom plates.[10]
- Cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution HBSS).
- The RLuc substrate, coelenterazine-h, is added to each well.
- A baseline luminescence and fluorescence reading is taken using a plate reader capable of measuring both signals.
- **Bufrolin** or other test compounds are added at various concentrations.
- Luminescence and fluorescence are measured again after a specified incubation period (e.g., 15-30 minutes).

#### 3. Data Analysis:

- The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the ratio of YFP emission to RLuc emission.
- The net BRET ratio is determined by subtracting the background BRET ratio (from cells expressing only RLuc) from the BRET ratio of cells expressing both fusion proteins.
- Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration.
- EC50 values are calculated using a non-linear regression analysis (e.g., sigmoidal doseresponse).

# **Experimental Workflow for GPR35 Agonist Characterization**

The following diagram outlines a typical workflow for identifying and characterizing a novel GPR35 agonist like **Bufrolin**.





Click to download full resolution via product page

Workflow for GPR35 agonist discovery.

## **ERK1/2 Phosphorylation Assay**

This assay measures the activation of a key downstream signaling molecule, extracellular signal-regulated kinase (ERK), following GPR35 stimulation.

#### 1. Cell Culture and Stimulation:

- Cells endogenously expressing GPR35 (e.g., HT-29) or cells stably expressing recombinant GPR35 are serum-starved for several hours to reduce basal ERK phosphorylation.
- Cells are then stimulated with various concentrations of **Bufrolin** for a short period (typically 5-15 minutes).



#### 2. Cell Lysis and Protein Quantification:

- Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

#### 3. Western Blotting:

- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 TBST).
- The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

#### 4. Data Analysis:

- The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.
- The ratio of p-ERK1/2 to total ERK1/2 is calculated for each sample.
- The fold increase in ERK phosphorylation relative to the unstimulated control is determined for each agonist concentration.

## Conclusion

**Bufrolin** is a valuable pharmacological tool for studying the function of GPR35. Its high potency and, notably, its comparable activity at both human and rat GPR35 orthologs, make it particularly useful for translating in vitro findings to in vivo preclinical models.[2][3] The detailed experimental protocols and an understanding of the complex signaling pathways outlined in



this guide will aid researchers in further exploring the therapeutic potential of targeting GPR35 with agonists like **Bufrolin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 2. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 10. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bufrolin as a GPR35 Agonist: A Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127780#bufrolin-as-a-gpr35-agonist]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com